N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea
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Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea belongs to a class of compounds that have been explored for their diverse chemical and physical properties. Compounds with similar structures have been synthesized and studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or carbonyl chloride. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(p-substituted phenyl) urea compounds were synthesized from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, demonstrating a method that could potentially be adapted for the synthesis of N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea linkage (–NH–CO–NH–), which significantly influences the compound's physical and chemical properties. X-ray diffraction studies, such as those conducted on related compounds, reveal the arrangement of atoms within the crystal lattice and provide insights into the molecular conformation and potential intermolecular interactions (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, leveraging the reactivity of the urea functional group. These reactions include condensation, substitution, and addition reactions, which are pivotal in the synthesis of a wide range of chemical products. For instance, the condensation of 4-bromobenzaldehyde, urea, and substituted acetophenones leads to the formation of substituted pyrimidin-2-one and hexahydropyrimido[4,5-d]pyrimidin-2,7-dione, showcasing the compound's versatility in organic synthesis (V. F. Sedova & O. P. Shkurko, 2004).
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGQNDCJFRJQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320278 |
Source
|
Record name | 1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
CAS RN |
701953-72-2 |
Source
|
Record name | 1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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